molecular formula C32H34N6O2 B12410261 2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine

2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine

Cat. No.: B12410261
M. Wt: 534.7 g/mol
InChI Key: WOVLVLKGPJYIQJ-UHFFFAOYSA-N
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Description

2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine is a complex organic compound with a unique structure that includes multiple indole and naphthyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine involves multiple steps, including the formation of indole and naphthyridine intermediates. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . This method utilizes O-acyl oximes and α-amino ketones under specific conditions to form the desired indole structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents, catalysts, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine is unique due to its combination of indole and naphthyridine rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C32H34N6O2

Molecular Weight

534.7 g/mol

IUPAC Name

2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine

InChI

InChI=1S/C32H34N6O2/c1-35(2)17-19-39-26-7-9-28-24(21-26)13-15-37(28)30-11-5-23-6-12-31(34-32(23)33-30)38-16-14-25-22-27(8-10-29(25)38)40-20-18-36(3)4/h5-16,21-22H,17-20H2,1-4H3

InChI Key

WOVLVLKGPJYIQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)N(C=C2)C3=NC4=C(C=C3)C=CC(=N4)N5C=CC6=C5C=CC(=C6)OCCN(C)C

Origin of Product

United States

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